2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a nitrobenzamide group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid. This intermediate is then acylated using thionyl chloride to produce 2-chloro-5-nitrobenzoyl chloride. The final step involves the reaction of this intermediate with 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The thiadiazole ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the thiadiazole ring.
Scientific Research Applications
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrobenzamide
- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine
- 2-chloro-N-(4-fluorophenyl)benzamide
Uniqueness
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups .
Properties
IUPAC Name |
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4O3S/c16-12-6-5-10(21(23)24)7-11(12)13(22)18-15-20-19-14(25-15)8-1-3-9(17)4-2-8/h1-7H,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLRNIGKJRNPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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